2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 851131-61-8
Cat. No.: VC5015319
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851131-61-8 |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| Molecular Weight | 421.44 |
| IUPAC Name | 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H18F3N3O2S/c1-13-4-3-5-17(14(13)2)26-11-10-24-19(26)29-12-18(27)25-15-6-8-16(9-7-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) |
| Standard InChI Key | YCYMBBOJTXMSOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Introduction
The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic molecule of interest in medicinal chemistry. This compound features a unique structural framework combining an imidazole ring, a sulfanyl group, and a trifluoromethoxy-substituted phenylacetamide moiety. Such structural motifs are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the imidazole derivative by reacting substituted benzaldehydes with ammonia and glyoxal.
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Introduction of the sulfanyl group via thiol-based substitution reactions.
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Coupling with the trifluoromethoxy-substituted phenylacetamide using standard amide bond formation techniques (e.g., carbodiimide-mediated coupling).
Antimicrobial Activity
Compounds with similar structural features have demonstrated potent antimicrobial properties. The imidazole ring is particularly effective in disrupting microbial cell membranes and inhibiting key enzymes.
Anticancer Potential
The trifluoromethoxy group has been associated with improved binding affinities to cancer-related targets such as kinases and proteases. Molecular docking studies suggest that this compound could interact with active sites of enzymes involved in tumor progression.
Enzyme Inhibition
Sulfanyl-linked compounds often act as inhibitors of enzymes like carbonic anhydrase or proteases due to their ability to interact with metal ions or active site residues.
In Vitro Studies
Preliminary studies on related compounds have shown:
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Significant inhibition of bacterial growth at micromolar concentrations.
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Cytotoxic effects against cancer cell lines with IC50 values below 20 µM.
Molecular Docking
Docking simulations reveal strong binding affinities for enzymes like tyrosine kinases and carbonic anhydrase IX, suggesting potential applications in oncology and metabolic disorders.
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